SJB3-019A
Overview
Description
SJB3-019A is a potent and novel inhibitor of ubiquitin-specific protease 1 (USP1). This compound has garnered significant attention due to its ability to selectively block USP1 enzymatic activity, leading to various therapeutic effects, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
SJB3-019A is synthesized through a series of chemical reactions involving the formation of a naphthoxazole core structure. The synthetic route typically involves the following steps:
Formation of the naphthoxazole core: This is achieved through a cyclization reaction involving a naphthalene derivative and an oxazole precursor.
Functionalization: The core structure is then functionalized with a pyridine moiety to enhance its biological activity.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Scaling up the cyclization reaction: Ensuring that the reaction conditions are suitable for large-scale synthesis.
Purification: Utilizing techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
SJB3-019A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
SJB3-019A has a wide range of scientific research applications, including:
Cancer Research: It has been shown to trigger apoptosis and downregulate stem cell renewal in multiple myeloma cells. .
DNA Repair Studies: This compound inhibits DNA repair mechanisms by blocking the USP1 enzyme, making it a valuable tool in studying DNA damage response pathways.
Stem Cell Research: The compound affects the renewal and survival of stem cells, making it useful in stem cell biology studies.
Drug Resistance Research: This compound has been used to overcome resistance to other cancer therapies, such as bortezomib, by targeting the USP1 pathway.
Mechanism of Action
SJB3-019A exerts its effects by selectively inhibiting the enzymatic activity of USP1. This inhibition leads to the degradation of inhibitor of DNA-binding proteins and the downregulation of stem cell renewal-associated proteins such as Notch-1, Notch-2, SOX-4, and SOX-2. The compound also inhibits DNA repair via the blockade of the Fanconi anemia pathway and homologous recombination .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound stands out due to its higher potency and selectivity for USP1 compared to other inhibitors. Its ability to induce apoptosis and overcome drug resistance in cancer cells makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
2-pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O3/c19-13-10-5-1-2-6-11(10)14(20)15-12(13)18-16(21-15)9-4-3-7-17-8-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYPPVCQHGJUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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